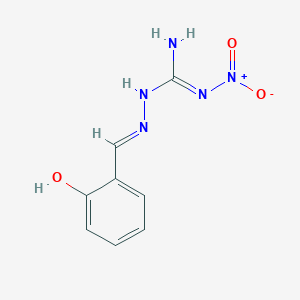![molecular formula C20H23BrN2O4 B11562524 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562524.png)
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a brominated phenol and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the bromination of 2-isopropyl-4-methylphenol to obtain 2-isopropyl-4-bromo-5-methylphenol . This intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde under appropriate conditions to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic and hydrazide groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized phenols.
Scientific Research Applications
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The brominated phenol group may also interact with cellular membranes and other biomolecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-bromo-5-methylphenol: A simpler brominated phenol with similar reactivity.
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide: A related hydrazide compound without the brominated phenol group.
Uniqueness
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a brominated phenol and a hydrazide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23BrN2O4 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN2O4/c1-12(2)16-9-17(21)13(3)7-19(16)27-11-20(25)23-22-10-14-8-15(26-4)5-6-18(14)24/h5-10,12,24H,11H2,1-4H3,(H,23,25)/b22-10+ |
InChI Key |
HVKWFQKLJZBTDW-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11562444.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11562484.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11562489.png)
![2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B11562494.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11562502.png)
![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11562507.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11562514.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11562516.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11562518.png)

![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562522.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11562525.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11562527.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11562530.png)
